Meta-Fluoro Substitution on Benzyl Imidazoles Enhances CYP17 Inhibitory Potency: Class-Level Evidence
In a systematic SAR study of biphenyl methylene imidazole-type CYP17 inhibitors, meta-fluoro substitution on the benzyl ring was found to significantly increase inhibitory potency compared to non-fluorinated and ortho-fluoro analogs. The optimized meta-fluoro-substituted compound (Compound 9) achieved a CYP17 IC50 of 131 nM and exhibited a prolonged rat plasma half-life of 12.8 h [1]. By contrast, the non-fluorinated parent scaffold showed weaker potency. While this study was conducted on a biphenyl methylene imidazole scaffold rather than the specific 4-hydroxymethyl imidazole framework of CAS 1987828-73-8, the meta-fluoro-4-methoxybenzyl pharmacophore is conserved, and the fluorine effect is attributed to multipolar interactions with active-site residues (Arg109, Lys231, His235, Glu305 in CYP17) [1]. This provides a class-level inference that the 3-fluoro substituent present in the target compound confers a measurable advantage over the non-fluorinated analog CAS 1699533-36-2.
| Evidence Dimension | CYP17 inhibitory potency (IC50) of meta-fluoro-substituted vs. non-fluorinated benzyl imidazole scaffolds |
|---|---|
| Target Compound Data | Meta-fluoro benzyl imidazole (Compound 9 in Hu et al. 2010): CYP17 IC50 = 131 nM; rat plasma t1/2 = 12.8 h [1] |
| Comparator Or Baseline | Non-fluorinated biphenyl methylene imidazole analogs: weaker CYP17 inhibition (exact IC50 values not disclosed for direct head-to-head in the abstract; class-level trend reported as 'significantly increased inhibitory potency') [1] |
| Quantified Difference | Meta-fluoro substitution described as significantly increasing inhibitory potency; fluorinated Compound 9 = 131 nM IC50 and 12.8 h t1/2 achieved [1] |
| Conditions | Recombinant human CYP17 enzyme assay; rat pharmacokinetic study (Hu et al., ChemMedChem 2010) [1] |
Why This Matters
For procurement decisions where CYP17 modulation is the intended research application, the meta-fluoro substituent on CAS 1987828-73-8 is predicted — based on class-level SAR — to improve target binding over the non-fluorinated analog CAS 1699533-36-2, reducing the risk of investing in a less potent scaffold.
- [1] Hu, Q., Negri, M., Olgen, S., & Hartmann, R. W. (2010). The Role of Fluorine Substitution in Biphenyl Methylene Imidazole-Type CYP17 Inhibitors for the Treatment of Prostate Carcinoma. ChemMedChem, 5(6), 899–910. DOI: 10.1002/cmdc.201000065. View Source
